molecular formula C16H17NO4S2 B2754972 propyl 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate CAS No. 265098-76-8

propyl 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate

Cat. No.: B2754972
CAS No.: 265098-76-8
M. Wt: 351.44
InChI Key: HLQAKKHIUSBBNN-LCYFTJDESA-N
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Description

Propyl 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one core modified with a sulfanylidene group at position 2, a 4-oxo group at position 4, and a (4-methoxyphenyl)methylidene substituent at position 3.

Properties

IUPAC Name

propyl 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S2/c1-3-8-21-14(18)10-17-15(19)13(23-16(17)22)9-11-4-6-12(20-2)7-5-11/h4-7,9H,3,8,10H2,1-2H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQAKKHIUSBBNN-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)CN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Propyl 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate, a compound with the molecular formula C16H17NO4S2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidinone ring structure, which is known for its biological relevance. The presence of the methoxyphenyl group enhances its lipophilicity and may contribute to its interaction with various biological targets.

Property Value
Molecular FormulaC16H17NO4S2
Molecular Weight351.44 g/mol
IUPAC NameThis compound
CAS Number342780-55-6

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in disease processes. Preliminary studies suggest that it may act as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. Inhibition of MPO can potentially reduce oxidative stress and inflammation in various pathological conditions .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazolidinone rings have been shown to possess activity against a range of bacterial strains. This suggests that the compound may also exhibit similar properties, making it a candidate for further investigation in the development of new antibiotics.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects stem from its ability to inhibit MPO activity. Studies have demonstrated that MPO inhibitors can reduce inflammation in models of autoimmune diseases and cardiovascular conditions . The ability to modulate inflammatory pathways positions this compound as a promising therapeutic agent.

Case Studies and Research Findings

  • Inhibition of Myeloperoxidase : A study highlighted the efficacy of similar thiazolidinone derivatives as selective MPO inhibitors. These compounds demonstrated time-dependent inhibition and were effective in reducing MPO activity in human blood samples stimulated with lipopolysaccharides .
  • Antimicrobial Evaluation : Another investigation focused on related compounds revealed their capability to inhibit Gram-positive and Gram-negative bacteria, suggesting that this compound could be explored for its antibacterial properties .

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Compound Name / ID Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties Reference
Target compound 4-Methoxyphenylmethylidene, propyl acetate Not reported Not reported Predicted enhanced lipophilicity due to methoxy and ester groups
2-{[5-(4-Chlorobenzylidene)-...-thioxoacetamide (9) 4-Chlorobenzylidene, 4-methoxyphenylamide Not reported 186–187 High yield (90%); chlorophenyl enhances stability
N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-...acetamide (12) 5-Nitro-2-furylmethylene, 4-fluorophenylamide Not reported 155–156 Nitro group increases electron-withdrawing effects; moderate yield (53%)
(5Z)-5-[(4-Chlorophenyl)methylidene]-...piperazin-1-yl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione (L-173) 4-Chlorophenylmethylidene, triazol-piperazine hybrid Not reported Not reported Enhanced solubility via cyclodextrin complexes; antifungal/anticancer activity
Claficapavir (INN) 4-Chlorophenyl-furan-2-ylmethylene Not reported Not reported Antiviral activity; furan ring improves target binding
Methyl 2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-...acetate Pyridin-4-ylmethylidene, methyl acetate Not reported Not reported Pyridine enhances polarity; potential CNS permeability

Key Observations:

  • Electron-Withdrawing Groups (e.g., nitro, chloro): Increase thermal stability (higher melting points) but may reduce solubility .
  • Bulkier Substituents (e.g., triazol-piperazine): Lower solubility unless formulated with cyclodextrins .
  • Aromatic Systems (e.g., furan, pyridine): Improve target binding (e.g., claficapavir’s antiviral activity) .

Table 2: Bioactivity Profiles of Structural Analogs

Compound Name / ID Biological Activity Mechanism / Target Key Findings Reference
Compound 2 () Antibacterial vs. Mycobacterium tuberculosis Binds to shikimic acid kinase (MtSK) MD simulations show stable binding; GOLD Score = 65.2 (highest among analogs)
L-173 () Antifungal, Anticancer Targets fungal CYP450; induces apoptosis Thermodynamic solubility: 0.12 mg/mL (pH 7.4); synergizes with cyclodextrins
Claficapavir () Antiviral Inhibits viral replication enzymes INN designation confirms preclinical promise
Compounds 9–13 () Not specified N/A High yields (53–90%) but bioactivity not reported

Key Observations:

  • The 4-methoxyphenyl group in the target compound may favor interactions with hydrophobic enzyme pockets, similar to the 4-chlorophenyl group in L-173 .
  • Ester vs. Acid Moieties: Propyl acetate in the target compound vs. carboxylic acid in claficapavir: Esters generally improve cell permeability but require hydrolysis for activation .

Table 3: Methodological Comparisons

Compound Name / ID Synthesis Yield (%) Computational Analysis Performed? Key Tools (e.g., MD, Docking) Reference
Target compound Not reported No N/A
Compound 2 () Not reported Yes GROMACS, GOLD, UCSF DOCK
L-173 () Not reported Yes Solubility assays, cyclodextrin studies
Compounds 9–13 () 53–90 No NMR, MS, elemental analysis

Key Observations:

  • The target compound lacks computational or pharmacological data in the provided evidence, highlighting a research gap.
  • Analogs like Compound 2 show robust in silico validation pipelines (e.g., MD simulations for binding stability) .

Q & A

Q. Table 1: Bioactivity variation with substituents

SubstituentTarget ActivityKey Mechanism
4-MethoxyphenylAnti-inflammatoryCOX-2 inhibition
4-FluorophenylAnticancerTopoisomerase II inhibition
2-MethylphenylAntimicrobialMembrane disruption

Advanced: What strategies optimize regioselectivity in the Knoevenagel condensation step?

Methodological Answer:

  • Computational modeling: Use density functional theory (DFT) to predict transition-state energies and favor the Z-isomer .
  • Catalyst screening: Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) improve regiocontrol .
  • Solvent polarity: Low-polarity solvents (e.g., toluene) reduce side reactions during imine formation .

Basic: What are the proposed biological targets and mechanisms of action?

Methodological Answer:

  • Anticancer: PPAR-γ agonism and apoptosis induction via caspase-3 activation .
  • Antimicrobial: Disruption of bacterial cell wall synthesis (e.g., penicillin-binding protein inhibition) .
  • Anti-inflammatory: COX-2 and NF-κB pathway suppression .

Advanced: How do solvent properties affect the compound’s stability during synthesis?

Methodological Answer:

  • Hydrolysis risk: Avoid aqueous basic conditions (pH >9) to prevent ester cleavage .
  • Protic vs. aprotic: Ethanol stabilizes intermediates via hydrogen bonding, while DMSO enhances solubility of hydrophobic intermediates .
  • Degradation products: Monitor via HPLC (C18 column, acetonitrile/water gradient) to detect sulfoxide formation in oxidative conditions .

Advanced: What computational methods reduce trial-and-error in reaction design?

Methodological Answer:

  • Reaction path searching: Quantum mechanics/molecular mechanics (QM/MM) simulations predict intermediates and transition states .
  • Machine learning: Train models on existing thiazolidinone reaction datasets to predict optimal catalysts or solvents .
  • In silico screening: Docking studies (e.g., AutoDock Vina) prioritize derivatives with high target affinity before synthesis .

Basic: What are the common degradation products, and how are they characterized?

Methodological Answer:

  • Oxidation: Forms sulfoxides (λmax ~270 nm) and sulfones (λmax ~310 nm), detected via UV-Vis .
  • Hydrolysis: Propyl acetate cleavage yields carboxylic acid derivatives (confirmed by TLC, Rf ~0.3 in ethyl acetate/hexane) .
  • Reduction: Sodium borohydride reduces the exocyclic double bond, producing a saturated analog (¹H NMR: δ 1.2–1.5 ppm for CH₂) .

Advanced: How do phenyl ring substituents influence bioactivity and physicochemical properties?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -F): Increase lipophilicity (logP ↑) and enhance blood-brain barrier penetration .
  • Methoxy groups: Improve solubility via hydrogen bonding but reduce metabolic stability (CYP450 oxidation) .
  • Steric effects: Bulky substituents (e.g., isopropoxy) hinder enzyme binding, reducing potency .

Basic: What considerations are critical for designing in vitro assays?

Methodological Answer:

  • Cell line selection: Use MCF-7 (estrogen receptor-positive) for breast cancer studies to align with structural analogs .
  • Dose-response curves: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via MTT assay .
  • Solubility: Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation in aqueous media .

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